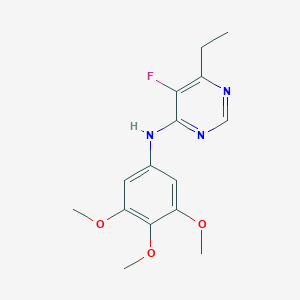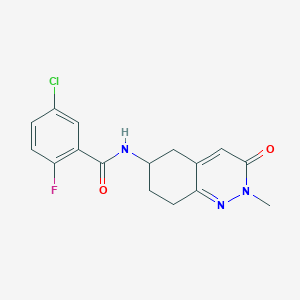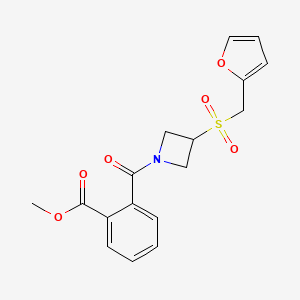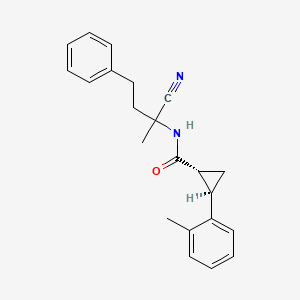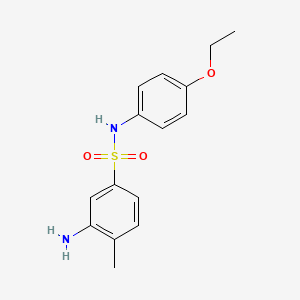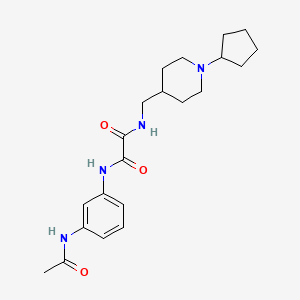
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide involves multi-step chemical processes that typically start from basic aromatic or heteroaromatic compounds. These processes may include reactions such as cyclization, acylation, and sulfonation. A series of substituted benzamides and oxadiazole derivatives have been synthesized through such methods, showing the complexity and versatility of synthetic routes available for this class of compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of related oxadiazole compounds has been thoroughly analyzed using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies reveal intricate details about the molecular geometry, electron distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Sharma et al., 2016).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, which alter their chemical structure and, consequently, their biological properties. These reactions are influenced by the compound’s functional groups and the electronic characteristics of the oxadiazole ring (Bohle & Perepichka, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, play a significant role in their pharmacokinetic behavior and drug formulation. Advanced crystallography studies provide insights into the stability, solubility, and bioavailability of these compounds, aiding in the design of more effective drug formulations (Mo et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the compound's application in drug design and synthesis. Studies focusing on these aspects help in predicting the behavior of these compounds in biological systems and their interactions with biological targets (Rehman et al., 2013).
Applications De Recherche Scientifique
Antitubercular Activity
The modification of isoniazid structure with N-substituted 1,3,4-oxadiazole derivatives has shown significant antitubercular activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria strains. This suggests the potential of 1,3,4-oxadiazole derivatives in the development of new antitubercular agents, contributing valuable insights for the rational design of anti-TB compounds (Asif, 2014).
Broad Biological Activities
1,3,4-Oxadiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and more. This versatility makes them important scaffolds for drug discovery, offering a promising avenue for the development of novel therapeutic agents with diverse biological effects (Jalhan et al., 2017).
DNA Binding and Photoluminescence
The ability of certain oxadiazole derivatives to bind to DNA and exhibit photoluminescent properties is of particular interest for applications in bioimaging and as potential therapeutic agents. These compounds' interactions with biological molecules underscore their potential in the design of diagnostic tools and treatments for various diseases (Issar & Kakkar, 2013).
Drug Development Significance
1,3,4-Oxadiazole containing molecules are highlighted as crucial in the field of synthetic medicinal chemistry, displaying various pharmacological properties. Their widespread applications extend beyond pharmaceuticals, indicating their importance in the development of new drug candidates for treating numerous diseases (Rana, Salahuddin, & Sahu, 2020).
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-26(17-4-2-3-5-17)31(28,29)18-12-8-14(9-13-18)19(27)23-21-25-24-20(30-21)15-6-10-16(22)11-7-15/h6-13,17H,2-5H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTBSKKIUBRBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

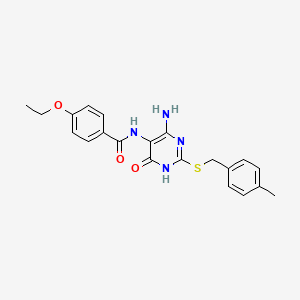

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
